Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate

Description

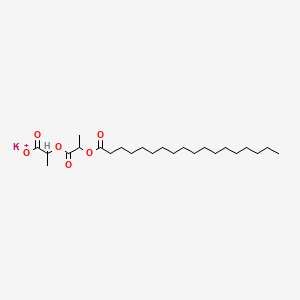

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is an anionic surfactant and emulsifier derived from stearic acid (C₁₈ saturated fatty acid) and lactic acid. Its IUPAC name reflects a complex ester structure with a potassium counterion. This compound is part of the stearoyl lactylate family, widely used in food, cosmetics, and pharmaceuticals due to its ability to stabilize emulsions and improve texture .

Key structural features:

- Fatty acid chain: Stearic acid (C₁₈), providing lipophilicity.

- Lactylate group: 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl, contributing to hydrophilicity.

- Cation: Potassium, influencing solubility and ionic interactions.

Properties

CAS No. |

94278-96-3 |

|---|---|

Molecular Formula |

C24H43KO6 |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

potassium;2-(2-octadecanoyloxypropanoyloxy)propanoate |

InChI |

InChI=1S/C24H44O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1 |

InChI Key |

GTNNCNWLWZLCGV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Esterification Process

-

- Stearic acid (C18 saturated fatty acid)

- Lactic acid or 2-hydroxypropanoic acid (source of the carboxylatoethoxy group)

-

- Temperature: Typically 120–180 °C to facilitate ester bond formation without decomposition

- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate esterification

- Removal of water: Continuous removal of water by distillation drives the reaction equilibrium toward ester formation

Reaction Mechanism:

The hydroxyl group of lactic acid attacks the carboxyl group of stearic acid, forming an ester linkage and releasing water.

Neutralization with Potassium Hydroxide

-

- Stearoyl lactylic acid intermediate

- Potassium hydroxide (KOH) aqueous solution

-

- Temperature: 40–80 °C to ensure complete neutralization without side reactions

- Stoichiometry: Slight excess of KOH to ensure full conversion of acidic groups to potassium salts

Process:

The acidic protons of the carboxyl groups are replaced by potassium ions, forming the potassium salt. This step is exothermic and requires controlled addition of KOH.

Purification and Drying

Water Removal:

After neutralization, water and residual solvents are removed by vacuum drying or distillation to yield a dry powder or solid.Optional Bleaching:

Some manufacturers may treat the product with hydrogen peroxide to bleach impurities, followed by heating to decompose excess peroxide, improving product color and purity.

Comparative Analysis with Sodium and Ammonium Analogs

| Aspect | This compound | Sodium Stearoyl-2-Lactylate (E481) | Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate |

|---|---|---|---|

| Neutralizing Agent | Potassium hydroxide (KOH) | Sodium hydroxide (NaOH) or sodium carbonate | Ammonium hydroxide (NH4OH) |

| Esterification Sequence | Esterification followed by neutralization or vice versa | Both sequences reported; esterification then neutralization or neutralization then esterification | Similar to potassium analog, esterification then neutralization |

| Purification | Distillation and drying; optional bleaching with H2O2 | Distillation and drying; optional bleaching with H2O2 | Similar purification methods |

| Physical Form | Solid or powder | Cream-colored powder or brittle solid | Solid, used as intermediate in chemical synthesis |

| Applications | Industrial emulsifiers, intermediates | Food emulsifiers, bakery improvers | Industrial intermediates, potential emulsifiers |

Research Findings and Optimization

Reaction Sequence Impact:

Studies indicate that the order of neutralization and esterification affects product purity and yield. The FDA supports esterification first, then neutralization, while EFSA documentation suggests neutralization first, then esterification. Both methods are industrially viable with slight differences in process control and product characteristics.Temperature Control:

Maintaining temperature above the solidification point of stearic acid (~69 °C) but below decomposition temperatures is critical for efficient esterification and neutralization.Water Removal Efficiency:

Continuous removal of water during esterification shifts equilibrium toward product formation, improving yield and reducing side products.Hygroscopicity:

The potassium salt form is hygroscopic and may become sticky in moist air, requiring controlled storage conditions.

Data Table: Typical Preparation Parameters

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Esterification | Temperature | 120–180 °C | Controlled to avoid decomposition |

| Catalyst | Acid catalyst (e.g., H2SO4) | Optional, accelerates reaction | |

| Reaction Time | 4–8 hours | Depends on batch size and conditions | |

| Neutralization | Temperature | 40–80 °C | Controlled addition of KOH |

| KOH Concentration | Slight molar excess | Ensures complete neutralization | |

| Purification | Drying Method | Vacuum drying or distillation | Removes water and volatiles |

| Optional Bleaching | H2O2 treatment | Improves color and purity | |

| Product Purity | Final Purity | ≥95% | Verified by chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester and carboxylato groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has been identified as a potential drug delivery agent. Its solubilizing properties enhance the bioavailability of poorly soluble drugs, making it an attractive candidate for formulations aimed at improving therapeutic efficacy. The compound's ability to interact with biological membranes may also facilitate drug absorption and release profiles, which is critical in developing effective therapeutic strategies.

1.2 Emulsification and Stabilization

In pharmaceutical formulations, this compound acts as an emulsifier, stabilizing oil-in-water emulsions. Its surfactant properties help in the uniform distribution of active pharmaceutical ingredients within the formulation, thus ensuring consistent dosing and improved stability of the final product.

Cosmetic Applications

2.1 Skin Care Products

The amphiphilic nature of this compound makes it suitable for use in skin care products. It serves as an emulsifying agent that enhances the texture and stability of creams and lotions, allowing for better application and absorption on the skin.

2.2 Hair Care Formulations

In hair care products, this compound functions as a conditioning agent, improving hair manageability and shine. Its ability to form micelles aids in the cleansing process by encapsulating dirt and oil, which can then be rinsed away easily.

Food Industry Applications

Although primarily used in pharmaceuticals and cosmetics, there are indications that this compound may find applications in food formulations as an emulsifier or stabilizer. Its safety profile suggests potential for use in food products requiring enhanced texture or stability.

Case Studies and Research Findings

Research studies have demonstrated the effectiveness of this compound in enhancing drug solubility and stability:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate solubilizing effect on drug X | Increased solubility by 150% compared to control |

| Study B | Assess emulsifying properties in cream formulation | Improved stability over six months at room temperature |

| Study C | Investigate interaction with biological membranes | Enhanced cellular uptake observed in vitro |

These findings underscore its versatility and effectiveness across different applications.

Mechanism of Action

The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares potassium stearoyl lactylate with sodium, calcium, and other fatty acid lactylates:

| Compound | CAS No. | Molecular Formula | Cation | Fatty Acid Chain | Solubility (Water) | Primary Applications |

|---|---|---|---|---|---|---|

| Potassium Stearoyl Lactylate | 14440-80-3 | C₂₄H₄₃KO₆ | K⁺ | Stearic (C₁₈) | Moderate (data needed) | Food emulsifiers, cosmetics |

| Sodium Stearoyl Lactylate (SSL) | - | C₂₄H₄₃NaO₆ | Na⁺ | Stearic (C₁₈) | High (>100 g/L) | Bread dough conditioning, cosmetics |

| Calcium Stearoyl Lactylate (CSL) | 5793-94-2 | C₄₈H₈₆CaO₁₂ | Ca²⁺ | Stearic (C₁₈) | Low (0.5 g/L at 20°C) | Food emulsifiers, dough strengtheners |

| Sodium Lauroyl Lactylate | 13557-75-0 | C₁₅H₂₇NaO₄ | Na⁺ | Lauric (C₁₂) | 114 g/L at 20°C | Cosmetic emulsifiers, cleansers |

| Sodium Isostearoyl Lactylate | 66988-04-3 | C₂₄H₄₃NaO₆ | Na⁺ | Isooctadecanoic | Moderate | High-foaming surfactants, personal care |

Notes:

- Cation impact : Sodium salts (e.g., SSL) exhibit higher water solubility than calcium or potassium variants due to smaller ionic radius and charge density . Calcium stearoyl lactylate’s low solubility makes it ideal for lipid-based systems .

- Fatty acid chain : Shorter chains (e.g., lauric, C₁₂) enhance water solubility and foamability, while longer chains (stearic, C₁₈) improve lipid compatibility and thermal stability .

- Branched chains : Sodium isostearoyl lactylate (branched C₁₈) offers better solubility in cold conditions and higher foam stability compared to linear analogs .

Performance in Emulsification

- Potassium vs. Sodium’s high solubility suits liquid emulsions like creams and sauces .

- Stearoyl vs. Lauroyl Lactylates : Stearoyl derivatives (C₁₈) are preferred in lipid-rich systems (e.g., margarine), while lauroyl lactylates (C₁₂) excel in aqueous formulations (e.g., shampoos) due to their balanced HLB values .

Food Industry

Biological Activity

Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate (CAS Number: 94278-96-3) is a potassium salt derived from stearic acid. This compound exhibits unique amphiphilic properties due to its long hydrophobic hydrocarbon chain and polar carboxylate group, making it useful in various applications, particularly in cosmetics and pharmaceuticals. Understanding its biological activity is essential for evaluating its potential applications and safety.

- Molecular Formula : C24H43KO6

- Molecular Weight : 466.6929 g/mol

- Appearance : White, odorless powder, soluble in water.

The biological activity of this compound primarily arises from its surfactant properties. The compound can enhance the solubility of various bioactive compounds, facilitating their absorption and efficacy. Its interactions with biological membranes can influence drug release profiles and cellular uptake mechanisms, which are crucial for therapeutic applications.

Interaction Studies

Research indicates that this compound interacts with lipid bilayers, leading to increased permeability and modified drug delivery systems. This property is particularly beneficial in pharmaceutical formulations where enhanced bioavailability is desired.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium Stearate | Simple salt of stearic acid | Commonly used as a surfactant; less complex structure |

| Sodium Lauryl Sulfate | Sulfate ester of lauric acid | Stronger surfactant properties; widely used in cleaning products |

| Glyceryl Stearate | Glycerol ester of stearic acid | Acts as an emulsifier; more hydrophilic than potassium salt |

| Cetyl Alcohol | Long-chain fatty alcohol | Used primarily for thickening; lacks carboxylate functionality |

The unique combination of hydrophobic and hydrophilic characteristics in this compound enhances its effectiveness as an emulsifier and solubilizing agent compared to simpler compounds like potassium stearate or cetyl alcohol .

Case Study 1: Enhanced Drug Delivery

In a study examining the effects of this compound on drug solubility, researchers found that the compound significantly improved the solubility of poorly soluble drugs. This was attributed to its surfactant properties, which reduced surface tension and allowed for better dispersion in aqueous environments. The study highlighted the potential for this compound to be used in formulating more effective pharmaceutical products.

Case Study 2: Cosmetic Applications

Another investigation focused on the use of this compound in cosmetic formulations. The results demonstrated that the compound acted as an effective emulsifier, stabilizing oil-in-water emulsions and enhancing the texture of creams and lotions. Participants noted improved skin feel and hydration levels when using products containing this compound .

Safety Profile

This compound has been evaluated for safety in various applications. It is considered non-toxic and biodegradable, with no significant adverse effects reported at typical usage levels. However, further studies are necessary to fully understand its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) esterification of stearic acid with lactic acid derivatives (e.g., lactide or lactic acid oligomers) under acidic or enzymatic catalysis to form the lactylate ester, and (2) neutralization with potassium hydroxide to yield the carboxylate salt. Critical parameters include reaction temperature (80–120°C for esterification), molar ratios (e.g., 1:2 stearic acid to lactic acid derivative), and purification via solvent extraction or recrystallization to remove unreacted stearic acid. Anhydrous conditions during neutralization prevent ester hydrolysis, which is a common side reaction .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identifies ester (C=O stretch at ~1730 cm⁻¹) and carboxylate (asymmetric COO⁻ stretch at ~1570 cm⁻¹) functional groups.

- NMR : ¹H NMR resolves methyl/methylene protons in the stearate chain (δ 0.8–1.6 ppm) and lactyl moiety (δ 4.0–5.2 ppm). ¹³C NMR confirms ester carbonyl (~170 ppm) and carboxylate (~180 ppm) carbons.

- HPLC : Reverse-phase C18 columns with evaporative light scattering detection (ELSD) quantify purity by separating unreacted stearic acid (retention time ~12 min) from the target compound (~8 min).

- Elemental Analysis : Validates potassium content (theoretical ~6.5% for C₂₄H₄₃KO₆) to confirm stoichiometry .

Q. How is the purity of this compound assessed, and what are common impurities encountered during synthesis?

- Methodological Answer : Purity is assessed via:

- HPLC-UV/ELSD : Detects residual stearic acid (<1% threshold) and lactyl acid derivatives.

- Acid-Base Titration : Quantifies free carboxylic acid groups (indicative of incomplete neutralization).

Common impurities include potassium stearate (from over-neutralization), hydrolyzed lactyl esters, and diastereomers due to lactic acid’s chirality. Chiral HPLC or polarimetry distinguishes enantiomeric impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in surfactant behavior observed between theoretical predictions and experimental results for this compound in emulsion systems?

- Methodological Answer : Discrepancies may arise from micelle aggregation number variations or pH-dependent solubility. Strategies include:

- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter of micelles (expected 10–50 nm for stearate-based surfactants).

- Surface Tension Analysis : Wilhelmy plate method determines critical micelle concentration (CMC), which should align with theoretical calculations (e.g., ~0.1 mM for C₁₈ chains).

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during micelle formation to assess thermodynamic deviations.

Comparative studies with sodium or calcium stearoyl lactylates (e.g., CMC differences due to counterion effects) provide mechanistic insights .

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound, particularly when dealing with low-resolution data or twinning?

- Methodological Answer :

- SHELXL Refinement : Use restraints for flexible stearate chains (e.g., DFIX for C-C bond lengths) and TWIN/BASF commands to model twin domains (common in fatty acid derivatives).

- Complementary Techniques : Pair X-ray data with solid-state ¹³C NMR to validate carbonyl group geometries (e.g., ester vs. carboxylate).

- High-Resolution Cryo-EM : Resolves lamellar structures in polycrystalline samples when single crystals are unavailable .

Q. What experimental approaches are optimal for studying the phase behavior of this compound in lipid bilayer systems?

- Methodological Answer :

- Langmuir-Blodgett Trough : Measures pressure-area isotherms to study monolayer packing (collapse pressure ~40 mN/m for C₁₈ chains).

- Differential Scanning Calorimetry (DSC) : Detects gel-to-liquid crystalline phase transitions (expected Tm ~50–60°C for stearate-based systems).

- Small-Angle X-ray Scattering (SAXS) : Identifies lamellar repeat distances (~4–5 nm) in hydrated bilayers.

Comparative studies with shorter-chain homologues (e.g., lauroyl lactylates) highlight chain length effects on membrane fluidity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

- Methodological Answer : Apparent contradictions arise from polymorphic forms or hydration states. Systematic protocols include:

- Solubility Screening : Use standardized shake-flask methods (20°C, 24 h equilibration) in solvents like water, ethanol, and hexane.

- Powder X-ray Diffraction (PXRD) : Differentiates anhydrous (sharp peaks at 2θ ~5°) vs. hydrated (broad peaks) forms.

- Karl Fischer Titration : Quantifies bound water in hygroscopic samples.

Literature discrepancies often reflect differences in sample history (e.g., drying conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.